(4-Carboxybutyl)triphenylphosphonium bromide

Catalog No.
S774838
CAS No.
17814-85-6
M.F
C23H24BrO2P
M. Wt
443.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Carboxybutyl)triphenylphosphonium bromide

CAS Number

17814-85-6

Product Name

(4-Carboxybutyl)triphenylphosphonium bromide

IUPAC Name

4-carboxybutyl(triphenyl)phosphanium;bromide

Molecular Formula

C23H24BrO2P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H

InChI Key

MLOSJPZSZWUDSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Carboxybutyl)triphenyl-phosphonium Bromide; 5-(Triphenylphosphonio)pentanoic Acid Bromide; Carboxybutyltriphenylphosphonium Bromide; NSC 147756; Triphenyl(4-carboxybutyl)phosphonium Bromide;

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Molecular Structure Analysis

The key feature of (4-Carboxybutyl)triphenylphosphonium bromide is its cationic head group, (C6H5)3P+, linked by a butyl chain to a carboxylic acid group, COOH. The triphenylphosphonium group is bulky and hydrophobic, while the carboxylic acid group is hydrophilic. This combination creates an amphiphilic molecule, with properties crucial for its role in prostaglandin synthesis [].

  • Triphenylphosphonium Cation: The three phenyl groups (C6H5) attached to the central phosphorus atom create a positively charged center, P+. This positive charge is essential for its role in chemical reactions [].
  • Butyl Chain: The four-carbon (butyl) chain acts as a linker between the charged head group and the carboxylic acid. This linker provides flexibility and helps position the functional groups for interaction in reactions [].
  • Carboxylic Acid Group: The COOH group provides the molecule with hydrophilicity and participates in chemical reactions, such as amide bond formation during prostaglandin synthesis [].

Chemical Reactions Analysis

The primary significance of (4-Carboxybutyl)triphenylphosphonium bromide lies in its role as a reactant in the synthesis of prostaglandins. Here's the relevant reaction scheme:

(4-Carboxybutyl)triphenylphosphonium bromide + 1,3-propanediol → Prostaglandin intermediate []

This reaction involves the condensation of the carboxybutyl chain of the bromide with 1,3-propanediol, forming the core carbon skeleton of the prostaglandin molecule. The triphenylphosphonium group acts as a leaving group, facilitating the reaction [].

Further details regarding the specific reaction conditions and mechanisms involved in prostaglandin synthesis might require consulting specialized organic chemistry literature.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of the ionic head group and the carboxylic acid [].
  • Solubility: Expected to be soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group. The triphenyl group might contribute some solubility in less polar solvents like ethanol [].
  • Stability: The bromide salt might be hygroscopic (absorbs moisture) due to the ionic nature. It's recommended to store the compound in a dry environment [].

Detailed data on melting point, boiling point, and specific solubility might require consulting safety data sheets (SDS) from chemical suppliers.

  • Inflammation
  • Blood clotting
  • Smooth muscle contraction
  • Uterine contractions []

The specific mechanism of action of a particular prostaglandin depends on its structure and the target tissue.

(4-Carboxybutyl)triphenylphosphonium bromide can be irritating to the skin and eyes, similar to other organic bromides []. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended when handling this compound [].

Ring-Closing Metathesis and Double Bond Migration Reactions:

(4-Carboxybutyl)triphenylphosphonium bromide serves as a key reactant in the synthesis of complex ring structures through ring-closing metathesis (RCM) and double bond migration (DBM) RCM reactions. These reactions involve the formation of new carbon-carbon bonds by rearranging existing double bonds within a molecule. This technique is valuable for creating intricate cyclic molecules with specific functionalities, which are essential building blocks for various drugs and materials. Source: Sigma-Aldrich:

Synthesis of Methyl Alkenyl Quinolones as Antimycobacterial Agents:

This compound plays a role in the preparation of methyl alkenyl quinolones, a class of compounds exhibiting activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The specific mechanism by which these compounds work is still under investigation, but their potential to combat this global health threat is an ongoing area of research. Source: Sigma-Aldrich:

Gold-Catalyzed Meyer-Schuster Rearrangement for Prostaglandin Analogs:

(4-Carboxybutyl)triphenylphosphonium bromide finds application in the gold-catalyzed Meyer-Schuster rearrangement, a reaction used to synthesize prostaglandin analogs. Prostaglandins are a group of naturally occurring lipid mediators involved in various physiological processes, including inflammation, pain, and blood pressure regulation. Their analogs hold promise for developing new therapeutic agents. Source: Sigma-Aldrich:

Diphenylmethylpiperazines as N-Type Calcium Channel Blockers:

This compound can be employed in the synthesis of diphenylmethylpiperazines, a class of molecules with potential as N-type calcium channel blockers. N-type calcium channels play a crucial role in nerve signaling and muscle contraction. Blocking these channels offers a potential therapeutic approach for various neurological disorders, including epilepsy and neuropathic pain. However, further research is necessary to determine the efficacy and safety of these compounds for clinical use. Source: Sigma-Aldrich:

Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibitors:

(4-Carboxybutyl)triphenylphosphonium bromide can be used to create folate receptor-specific GARFTase inhibitors. GARFTase is an enzyme involved in the folate pathway, which is essential for cell growth and division. Targeting this enzyme with specific inhibitors holds promise for developing new antitumor drugs. However, this area of research is still in its early stages, and further investigation is needed to assess the effectiveness and safety of these potential therapeutics. Source: Sigma-Aldrich:

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17814-85-6

Dates

Modify: 2023-08-15
Zhang et al. Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry, DOI: 10.1038/s41557-021-00706-1, published online 27 May 2021

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